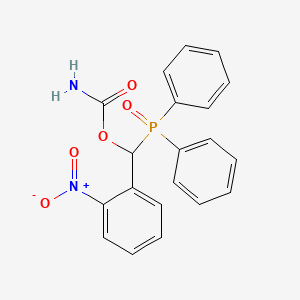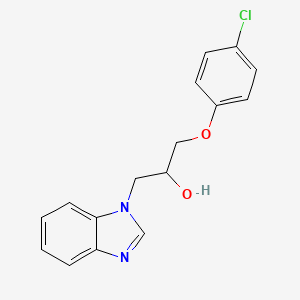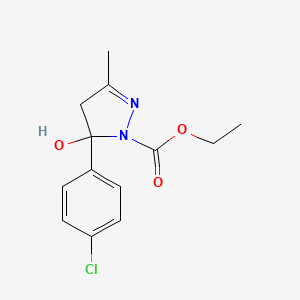
(diphenylphosphoryl)(2-nitrophenyl)methyl carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Diphenylphosphoryl)(2-nitrophenyl)methyl carbamate, also known as fenobucarb, is a carbamate insecticide that is widely used in agriculture to control pests. It is a white crystalline solid that is soluble in water and organic solvents. Fenobucarb is known for its effectiveness in controlling a wide range of pests, including aphids, mites, and whiteflies.
Mécanisme D'action
Fenobucarb acts as an acetylcholinesterase inhibitor, which means that it blocks the action of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately, paralysis and death of the pest.
Biochemical and Physiological Effects:
Fenobucarb has been found to have a wide range of biochemical and physiological effects on pests. It affects the nervous system, leading to paralysis and death. It also affects the respiratory system, leading to respiratory failure. In addition, (diphenylphosphoryl)(2-nitrophenyl)methyl carbamate has been found to have effects on the reproductive system of pests, leading to reduced fertility.
Avantages Et Limitations Des Expériences En Laboratoire
Fenobucarb has several advantages for use in lab experiments. It is effective against a wide range of pests, making it a versatile insecticide. It is also relatively inexpensive and easy to obtain. However, (diphenylphosphoryl)(2-nitrophenyl)methyl carbamate has some limitations for lab experiments. It can be toxic to non-target organisms, so care must be taken when using it in experiments. In addition, it has a relatively short half-life, so it may not be effective for long-term pest control.
Orientations Futures
There are several future directions for research on (diphenylphosphoryl)(2-nitrophenyl)methyl carbamate. One area of research could be to investigate the effects of (diphenylphosphoryl)(2-nitrophenyl)methyl carbamate on non-target organisms, including beneficial insects and other wildlife. Another area of research could be to investigate the development of resistance to (diphenylphosphoryl)(2-nitrophenyl)methyl carbamate in pests and to develop new insecticides to overcome this resistance. Additionally, research could be conducted to investigate the potential use of (diphenylphosphoryl)(2-nitrophenyl)methyl carbamate in combination with other insecticides to improve its effectiveness and reduce the risk of resistance development.
Méthodes De Synthèse
The synthesis of (diphenylphosphoryl)(2-nitrophenyl)methyl carbamate involves the reaction between 2-nitrobenzyl alcohol and diphenyl phosphoryl chloride in the presence of a base. The resulting product is then reacted with methyl isocyanate to form (diphenylphosphoryl)(2-nitrophenyl)methyl carbamate. The overall reaction can be represented as follows:
2-nitrobenzyl alcohol + diphenyl phosphoryl chloride + base → (2-nitrophenyl)diphenylphosphine oxide
(2-nitrophenyl)diphenylphosphine oxide + methyl isocyanate → (diphenylphosphoryl)(2-nitrophenyl)methyl carbamate
Applications De Recherche Scientifique
Fenobucarb has been extensively studied for its insecticidal properties. It has been used in various scientific research studies to investigate its effectiveness in controlling different types of pests. Fenobucarb has been found to be effective against a wide range of pests, including aphids, mites, and whiteflies. It has also been used in studies to investigate the effects of insecticides on non-target organisms.
Propriétés
IUPAC Name |
[diphenylphosphoryl-(2-nitrophenyl)methyl] carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N2O5P/c21-20(23)27-19(17-13-7-8-14-18(17)22(24)25)28(26,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWHITWKBWKGBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CC=CC=C3[N+](=O)[O-])OC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N2O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Diphenylphosphoryl-(2-nitrophenyl)methyl] carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-furylmethyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5120712.png)
![N-isopropyl-3-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzenesulfonamide](/img/structure/B5120719.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B5120724.png)
![N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide](/img/structure/B5120729.png)


![5-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120749.png)
![3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B5120750.png)
![3-[(4-bromo-3-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5120758.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorobenzoyl)piperazine](/img/structure/B5120762.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120773.png)

